molecular formula C20H14Cl3N5OS2 B2469990 2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1207047-08-2

2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2469990
CAS No.: 1207047-08-2
M. Wt: 510.84
InChI Key: RKOPFKSWVPHXON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H14Cl3N5OS2 and its molecular weight is 510.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications

Antimycotic Activity : Research on compounds similar to the one you're interested in, such as sertaconazole, demonstrates significant antimycotic activity. Studies have shown that sertaconazole is effective in treating conditions like Pityriasis versicolor and cutaneous dermatophytosis due to its antifungal properties. These findings suggest that compounds with imidazole and thiadiazole groups could have potential applications in developing treatments for fungal infections (Nasarre et al., 1992); (Pedragosa et al., 1992).

Nephrotoxicity Studies : The nephrotoxicity of related compounds, particularly in combination with other drugs like gentamicin, has been investigated. These studies are crucial for understanding the renal safety profile of new cephalosporins and their interactions with other medications, contributing to the development of safer therapeutic protocols (Mondorf Aw, 1979).

Bioavailability and Pharmacokinetics : The bioavailability and pharmacokinetic profiles of compounds, such as the prodrug BP 2-94 designed to release histamine H3 receptor agonist (R)alpha-MeHA, have been studied. These studies help in understanding how modifications to chemical structures can influence the therapeutic efficacy and safety of compounds, potentially leading to the development of novel treatments for inflammatory diseases and pain (Rouleau et al., 1997).

Metabolite Analysis for Biomonitoring : The identification and quantification of metabolites from related compounds, like etridiazole, in urine samples of rats and humans provide insights into the metabolic pathways and potential for biological monitoring. These studies are essential for assessing exposure risks and the environmental impact of widely used chemicals (van Welie et al., 2005).

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl3N5OS2/c1-11-26-27-19(31-11)25-18(29)10-30-20-24-9-17(12-5-6-15(22)16(23)7-12)28(20)14-4-2-3-13(21)8-14/h2-9H,10H2,1H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOPFKSWVPHXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl3N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.